molecular formula C17H15ClFNO3 B2660916 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1798016-98-4

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2660916
CAS No.: 1798016-98-4
M. Wt: 335.76
InChI Key: KWWVXQJBMMCYCR-UHFFFAOYSA-N
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Description

This compound features a 2-oxoethyl acetamide group linked to a 2-chloro-5-fluorophenyl ring and a (4-methylphenyl)acetate ester. The chloro and fluoro substituents enhance lipophilicity and electronic effects, while the 4-methylphenyl group contributes steric bulk. Such structural attributes are common in bioactive molecules, particularly those targeting enzymes or receptors requiring halogen bonding or hydrophobic interactions .

Properties

IUPAC Name

[2-(2-chloro-5-fluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-9-13(19)6-7-14(15)18/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWVXQJBMMCYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves a multi-step process. One common method includes the following steps:

    Nitration and Reduction: The starting material, 2-chloro-5-fluoronitrobenzene, undergoes nitration followed by reduction to yield 2-chloro-5-fluoroaniline.

    Acylation: The 2-chloro-5-fluoroaniline is then acylated with chloroacetyl chloride to form 2-[(2-chloro-5-fluorophenyl)amino]-2-oxoethyl chloride.

    Esterification: Finally, the acylated product is esterified with 4-methylphenyl acetate in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino and oxo groups can be involved in oxidation and reduction reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Products with oxidized amino or oxo groups.

    Reduction: Products with reduced amino or oxo groups.

    Hydrolysis: 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoacetic acid and 4-methylphenol.

Scientific Research Applications

2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

  • Bromine at the para position enhances molecular weight (MW: ~493.3 g/mol) and polarizability compared to the target compound . Melting Point (m.p.): Not reported, but bromine’s bulky nature may lower m.p. relative to the target’s chloro-fluoro substituents.
  • [2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 475048-87-4): A trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects and lipophilicity. The combined Cl and CF₃ substituents may enhance metabolic stability compared to the target’s single Cl and F groups . Synthesis: Likely involves similar S-alkylation or amidation steps as in (78.5% yield) but with modified aryl halides .
  • Application: Thiazole derivatives often exhibit antimicrobial or kinase inhibitory activity, suggesting divergent biological targets versus the target compound .

Crystallographic and Structural Analysis

  • Crystal Packing : Mercury software () reveals that halogenated aromatics (e.g., 4-bromophenyl in CAS 475048-87-4) form denser packing via halogen-halogen interactions. The target’s chloro-fluoro-phenyl group may adopt similar motifs but with reduced symmetry .
  • Hydrogen Bonding: The target’s N–H and ester carbonyl groups likely participate in C–H⋯O interactions, akin to furanone derivatives in (Table 1) .

Data Table: Comparative Analysis of Key Compounds

Compound (CAS) Core Structure Key Substituents m.p. (°C) Bioactivity Clues
Target Compound Acetamide ester 2-Cl-5-F-phenyl, 4-MePh-acetate Not reported Kinase inhibition potential
727714-48-9 Acetamide ester 1,3-Benzodioxol, 4-BrPh-acetate Not reported Antimicrobial
475048-87-4 Acetamide ester 2-Cl-5-CF3-phenyl, 4-BrPh-acetate Not reported Metabolic stability
175437-68-0 Thiazole-acetamide 4-(2-Cl-ethyl)Ph, ethyl ester Not reported Kinase modulation
Compound Pyrimidinone 4-NO2-phenyl, 4-MeOPh-amino 215.8–217.7 Not reported

Biological Activity

The compound 2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate (CAS Number: 4510-96-7) is a synthetic organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to compile and analyze the available research findings on this compound's biological activity.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈ClFNO₃
  • Molecular Weight : 351.79 g/mol
  • Density : 1.39 g/cm³
  • Refractive Index : 1.673

The compound features a chloro-fluorophenyl moiety linked to an amino group and an ester functional group, which is believed to contribute to its biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
  • A study highlighted that derivatives with electron-withdrawing groups showed enhanced antibacterial activity, suggesting a structure-activity relationship (SAR) that could be explored further for optimization .
Bacterial StrainMIC (µg/mL)
E. coli0.0195
S. aureus0.0048
B. mycoides0.0048
C. albicans0.039

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity:

  • Studies indicate that it is effective against common fungal pathogens such as Candida albicans and Fusarium oxysporum.
  • The observed MIC values suggest that modifications in the molecular structure can lead to improved antifungal potency .
Fungal StrainMIC (µg/mL)
C. albicans16.69
F. oxysporum56.74

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties:

  • In vitro tests demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an antitumor agent.
  • The mechanism of action appears to involve apoptosis induction in cancer cells, although further investigation is required to elucidate the specific pathways involved.

Case Studies

  • Study on Antibacterial Properties :
    • Researchers conducted a comparative study of several derivatives of chloro-fluorophenyl compounds and found that those with additional methyl substitutions exhibited significantly lower MIC values against E. coli and S. aureus, suggesting a promising direction for drug development.
  • Antifungal Efficacy :
    • A case study involving Candida spp. demonstrated that the compound not only inhibited growth but also affected biofilm formation, which is critical in pathogenicity.

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